KRAS G12C inhibitor 31

Description

BenchChem offers high-quality KRAS G12C inhibitor 31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS G12C inhibitor 31 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

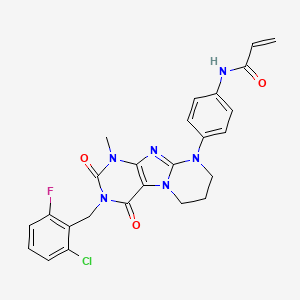

Molecular Formula |

C25H22ClFN6O3 |

|---|---|

Molecular Weight |

508.9 g/mol |

IUPAC Name |

N-[4-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-8-10-16(11-9-15)31-12-5-13-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)6-4-7-19(17)27/h3-4,6-11H,1,5,12-14H2,2H3,(H,28,34) |

InChI Key |

VXJGLDRLVRUPIS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Substituted Purine-2,6-dione KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and structure-activity relationships of substituted purine-2,6-dione derivatives as inhibitors of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the discovery of novel KRAS inhibitors.

Introduction to KRAS and the Rationale for Purine-2,6-dione Inhibitors

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1][2][3] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell growth.

The purine-2,6-dione scaffold, a derivative of the naturally occurring xanthine, has emerged as a promising starting point for the design of KRAS inhibitors. Its rigid bicyclic structure provides a robust platform for the strategic placement of substituents to achieve potent and selective inhibition. This guide will delve into the synthetic methodologies for creating a library of substituted purine-2,6-diones and the assays used to evaluate their efficacy against mutant KRAS.

KRAS Signaling Pathway and Points of Inhibition

The KRAS signaling cascade is a complex network of protein-protein interactions. Understanding this pathway is critical for identifying strategic points of intervention. The diagram below illustrates the canonical KRAS signaling pathway and highlights the role of inhibitors.

Caption: The KRAS signaling pathway is initiated by upstream signals, leading to the activation of KRAS, which in turn stimulates downstream effector pathways like RAF/MEK/ERK and PI3K/AKT, driving cell proliferation. Purine-2,6-dione inhibitors aim to block the activity of oncogenic KRAS-GTP.

Synthesis of Substituted Purine-2,6-dione Scaffolds

The synthesis of substituted purine-2,6-dione KRAS inhibitors generally involves a multi-step process starting from commercially available purine precursors. A common strategy is the functionalization of a pre-formed purine-2,6-dione core, such as theophylline (1,3-dimethylxanthine) or 8-bromoxanthine derivatives.

General Synthetic Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of purine-2,6-dione KRAS inhibitors.

Caption: A general workflow for the development of purine-2,6-dione KRAS inhibitors, from the synthesis of the core scaffold to biological evaluation and SAR analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of purine-2,6-dione KRAS inhibitors.

Synthesis of 8-Aryl-Substituted Theophylline Derivatives via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the C8 position of the purine-2,6-dione core.

Materials:

-

8-Bromotheophylline

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask, add 8-bromotheophylline (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-substituted theophylline derivative.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the synthesized inhibitors on KRAS-mutant cancer cell lines.[4]

Materials:

-

KRAS-mutant cancer cell lines (e.g., AsPC-1, PANC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized purine-2,6-dione inhibitors

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Seed the KRAS-mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the synthesized inhibitors in complete culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Homogeneous Time-Resolved Fluorescence (HTRF) KRAS/GTP Binding Assay

This protocol describes a competitive binding assay to quantify the ability of the synthesized compounds to displace GTP from KRAS.[3]

Materials:

-

His-tagged human KRAS protein

-

GTP-Red (a fluorescently labeled GTP analog)

-

Anti-6His antibody labeled with Europium cryptate (donor fluorophore)

-

Assay buffer

-

Synthesized purine-2,6-dione inhibitors

-

384-well low volume white microplate

Procedure:

-

Dispense the synthesized inhibitors at various concentrations into the wells of the microplate.

-

Add the His-tagged KRAS protein to each well.

-

Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the GTP-Red reagent.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 values for GTP displacement.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activities of a series of purine-based KRAS G12D inhibitors, adapted from Park et al. (2024).[1][2] This data is illustrative for purine scaffolds and provides a basis for the development of purine-2,6-dione analogs.

| Compound | Scaffold | R1 | R2 | IC50 (µM) in AsPC-1 (KRAS G12D) |

| PU1-1 | Purine | 2-methyl | N-linked "warhead" | 3.6 |

| PU1-2 | Purine | 2-methyl | N-linked "warhead" variant | > 10 |

Structure-Activity Relationship (SAR) Insights:

The development of potent purine-2,6-dione KRAS inhibitors relies on a systematic exploration of substitutions at various positions of the purine core. Key insights from related purine-based inhibitors suggest:

-

Substitution at the C8 Position: The introduction of aryl or heteroaryl groups at this position can significantly impact binding affinity. The nature of the substituent, including its size, electronics, and ability to form hydrogen bonds, is critical.

-

Substitution at the N7 and N9 Positions: Alkylation or arylation at these positions can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also influence the orientation of the inhibitor in the KRAS binding pocket.

-

Substitutions at C2 and C6: While the purine-2,6-dione core defines the C2 and C6 positions as carbonyls, modifications to the precursor purines at these sites (e.g., chloro or amino groups) before conversion to the dione can be a strategic approach to introduce diversity.

The logical relationship in SAR studies can be visualized as an iterative cycle:

Caption: The iterative cycle of structure-activity relationship studies, from the design of new analogs to their synthesis, biological evaluation, and the analysis of the resulting data to inform the next round of design.

Conclusion

The synthesis of substituted purine-2,6-dione KRAS inhibitors represents a promising avenue for the development of novel anticancer therapeutics. This technical guide has provided an overview of the synthetic strategies, detailed experimental protocols for key assays, and a framework for understanding the structure-activity relationships within this class of compounds. Further exploration and optimization of the purine-2,6-dione scaffold are warranted to identify clinical candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HTRF KRAS WT / GTP Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 4. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]

The Advent of Covalent Inhibitors for KRAS G12C: A Technical Guide to Discovery and Development

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. This was largely due to its picomolar affinity for its GTP/GDP ligands and the absence of well-defined hydrophobic pockets on its surface. However, the discovery and clinical success of covalent inhibitors specifically targeting the KRAS G12C mutation have marked a paradigm shift in precision oncology. This technical guide provides an in-depth overview of the discovery, mechanism, and preclinical evaluation of these novel therapeutic agents, intended for researchers, scientists, and drug development professionals.

The KRAS Signaling Pathway: A Central Node in Cell Proliferation

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways.[1][2] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[2][3][4] This cycling is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating KRAS.[3][5] Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of KRAS, returning it to the inactive state.[3][5]

The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of GAPs to bind and promote GTP hydrolysis.[6] This results in an accumulation of the active, GTP-bound form of KRAS, leading to constitutive activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][7][8][9]

Mechanism of Action: Covalent Targeting of Cysteine-12

The key innovation enabling the drugging of KRAS G12C was the exploitation of the mutant cysteine residue as a covalent anchor.[5] These inhibitors are designed with a reactive "warhead," typically an acrylamide group, that forms an irreversible covalent bond with the nucleophilic sulfur atom of cysteine-12.[6][10]

A crucial aspect of their mechanism is that they selectively bind to the inactive, GDP-bound state of KRAS G12C.[3][5][11][12] This binding occurs in a previously cryptic, allosteric pocket located behind the Switch-II region (S-IIP).[4][11][13] By covalently modifying Cys12 and occupying this pocket, the inhibitors lock the KRAS G12C protein in its inactive conformation, preventing the GDP-to-GTP exchange and thereby blocking downstream signaling.[3][4][6]

Discovery and Screening Strategies

The identification of the first KRAS G12C inhibitors relied on innovative screening approaches that moved beyond traditional high-throughput screening (HTS) of non-covalent compound libraries.[13][14]

-

Cysteine-Reactive Library Screening: This was the foundational approach. It involves screening libraries of compounds containing cysteine-reactive functional groups (e.g., acrylamides) to identify molecules that could covalently bind to the target.[13] This strategy led to the initial discovery of hits that would eventually be optimized into clinical candidates like sotorasib and adagrasib.[13]

-

DNA-Encoded Library (DEL) Technology: DEL has emerged as a powerful tool for screening vast chemical spaces.[14][15] By synthesizing libraries where each compound is tagged with a unique DNA barcode, researchers can screen millions or even billions of molecules simultaneously against the target protein.[14][15] This has led to the identification of structurally novel inhibitor scaffolds.[14][15]

-

Fragment-Based Screening: This method uses smaller, low-molecular-weight compounds ("fragments") to identify binding hotspots on the protein surface. Hits from these screens, which can be either covalent or non-covalent, serve as starting points for building more potent molecules through structure-guided design.[16]

-

Structure-Based Drug Design: Once initial hits are identified, co-crystal structures of the inhibitor bound to KRAS G12C are essential.[11][17] These structures reveal detailed binding interactions and guide medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[11][12][17]

Key Experimental Protocols

The evaluation of novel KRAS G12C inhibitors requires a suite of specialized biochemical, cellular, and structural assays.

Biochemical Assays

-

LC/MS-Based Protein Modification Assay:

-

Principle: Directly measures the extent of covalent modification of the KRAS G12C protein by an inhibitor.

-

Methodology: Recombinant KRAS G12C protein (pre-loaded with GDP) is incubated with the test compound for a defined period. The reaction is quenched, and the protein is analyzed by liquid chromatography-mass spectrometry (LC/MS). The mass shift corresponding to the covalent adduction of the inhibitor is quantified to determine the percentage of modified protein.[12]

-

Reference: As described in the discovery of MRTX849.[12]

-

-

Guanine Nucleotide Exchange (GEF) Assay:

-

Principle: Measures the inhibitor's ability to prevent SOS1-mediated exchange of GDP for a fluorescently labeled GTP/GDP analog on KRAS G12C.

-

Methodology:

-

Recombinant KRAS G12C is pre-incubated with the test compound to allow for covalent modification.

-

The GEF (e.g., the catalytic domain of hSOS1) and a fluorescent nucleotide analog (e.g., mant-GDP or BODIPY-GDP) are added to initiate the exchange reaction.[16][18]

-

The change in fluorescence (often measured as fluorescence polarization or FRET) is monitored over time.[18] An effective inhibitor will prevent this change by locking KRAS in the GDP-bound state.

-

-

Typical Reagents: 0.5 µM KRAS G12C, 500 µM test compound, 1.25 µM hSOS1, 1.25 µM mant-GDP in a buffer like 20 mM HEPES, 10 mM MgCl2.[16]

-

-

Transcreener® GDP Assay:

-

Principle: Directly detects the GDP produced by KRAS G12C during its intrinsic or GAP-stimulated GTP hydrolysis. This provides an alternative method to assess the enzyme's activity state.

-

Methodology: The assay uses a highly specific antibody for GDP and a far-red tracer. In the absence of GDP, the tracer binds the antibody, producing a high fluorescence polarization (FP) signal. As KRAS G12C hydrolyzes GTP to GDP, the produced GDP displaces the tracer, leading to a decrease in the FP signal.[19]

-

Procedure Summary:

-

The enzyme reaction is initiated by incubating KRAS G12C with GTP.

-

The Transcreener GDP detection mix (antibody and tracer) is added.

-

After incubation, the plate is read on a compatible FP reader.[19]

-

-

Cell-Based Assays

-

Cell Viability/Proliferation Assays:

-

Principle: To determine the potency of an inhibitor in suppressing the growth of cancer cell lines harboring the KRAS G12C mutation.

-

Methodology: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type control cell lines are seeded in multi-well plates. Cells are treated with a serial dilution of the test compound for a period of 72 hours or more. Cell viability is assessed using reagents like CellTiter-Glo® (Promega) or resazurin. IC50 values (the concentration required to inhibit growth by 50%) are then calculated.[12]

-

-

Target Engagement and Downstream Signaling Assays:

-

Principle: To confirm that the inhibitor engages its target in cells and suppresses the downstream MAPK signaling pathway.

-

Methodology: KRAS G12C mutant cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cell lysates are then collected and analyzed by Western blot. The phosphorylation status of key downstream effectors, particularly phosphorylated ERK (p-ERK), is measured. A potent inhibitor should lead to a dose-dependent reduction in p-ERK levels.[11]

-

Structural Biology

-

Co-crystallization:

-

Principle: To obtain a high-resolution 3D structure of the inhibitor covalently bound to the KRAS G12C protein.

-

Methodology:

-

High-purity recombinant KRAS G12C protein is expressed and purified.

-

The protein is incubated with a molar excess of the covalent inhibitor to ensure complete modification, which is confirmed by mass spectrometry.[16]

-

The protein-inhibitor complex is subjected to crystallization screening under various conditions (precipitants, pH, temperature).

-

Suitable crystals are cryo-protected and subjected to X-ray diffraction to solve the atomic structure. This structure provides critical insights for further optimization.[10][11]

-

-

Quantitative Data on Key Covalent Inhibitors

The discovery of first-generation inhibitors like Sotorasib and Adagrasib has been followed by the development of several next-generation compounds with potentially improved efficacy and safety profiles.[20]

Table 1: Preclinical Potency of Selected KRAS G12C Inhibitors

| Inhibitor | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) | Cell Line | Reference(s) |

| Sotorasib (AMG 510) | KRAS G12C | 0.0089 µM (Nucleotide Exchange) | ~1-10 nM (p-ERK) | NCI-H358 | [18] |

| Adagrasib (MRTX849) | KRAS G12C | 0.0027 µM (Nucleotide Exchange) | 4.7 nM (Proliferation) | MIA PaCa-2 | [6][18] |

| ARS-1620 | KRAS G12C | Not Reported | <1 µM (Proliferation) | NCI-H358 | [11] |

| JDQ443 | KRAS G12C | Not Reported | Potent (details undisclosed) | Cell-derived models | [17] |

Note: Assay conditions and cell lines can vary significantly between studies, making direct comparisons approximate.

Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC

| Inhibitor | Trial Name | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Sotorasib | CodeBreaK 100 | 2 | 37% | 6.8 months | [21] |

| Adagrasib | KRYSTAL-1 | 1/2 | 43% | 6.5 months | [22][23] |

| Garsorasib | Pivotal Study | 2 | 52% | 9.0 months | [20] |

| Fulzerasib | Phase 2 | 2 | 49% | Not Reported | [20] |

| Divarasib | Phase 1b | 1b | 59% | Not Reported | [20] |

Data is for previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC) and is subject to updates from ongoing trials.

Conclusion and Future Directions

The development of covalent KRAS G12C inhibitors represents a triumph of modern drug discovery, turning a previously intractable target into a clinically validated one. The strategies and assays outlined in this guide have been instrumental in this success. However, challenges remain, most notably the emergence of primary and acquired resistance.[4][24] Future research is focused on several key areas:

-

Combination Therapies: Combining KRAS G12C inhibitors with other targeted agents (e.g., EGFR, SHP2, or MEK inhibitors) or immunotherapies to overcome resistance and enhance efficacy.[23][24]

-

Targeting Other KRAS Mutations: Extending the principles of covalent and allosteric inhibition to other common KRAS mutations, such as G12D and G12V.[24]

-

Novel Mechanisms: Exploring new ways to modulate KRAS activity, including inhibitors that target the active GTP-bound state or disrupt KRAS localization and dimerization.

The continued application of innovative chemistry, sophisticated screening platforms, and a deep understanding of KRAS biology promises to deliver even more effective therapies for patients with KRAS-mutant cancers.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of JDQ443, a structurally novel, potent and selective covalent oral inhibitor of KRASG12C - American Chemical Society [acs.digitellinc.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. ilcn.org [ilcn.org]

- 21. researchgate.net [researchgate.net]

- 22. ovid.com [ovid.com]

- 23. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 24. kuickresearch.com [kuickresearch.com]

An In-depth Technical Guide on the Mechanism of Action of KRAS G12C Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the KRAS G12C mutation, a critical oncogenic driver in various cancers. While the specific designation "inhibitor 31" does not correspond to a widely recognized compound in the public domain, this document will detail the well-established principles of KRAS G12C inhibition, referencing key examples such as sotorasib (AMG510), adagrasib (MRTX849), and the novel inhibitor BBO-8956 where data is available.

The KRAS G12C Oncoprotein: A Key Therapeutic Target

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state.[3]

The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the ability of GAPs to stimulate GTP hydrolysis.[2] This results in a constitutively active, GTP-bound KRAS protein, leading to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1][4] The presence of the nucleophilic cysteine residue in the G12C mutant, however, presents a unique opportunity for targeted covalent inhibition.[5]

Core Mechanism of Action: Covalent Inhibition and Conformational Trapping

KRAS G12C inhibitors are allele-specific small molecules that operate through a primary mechanism of covalent modification, locking the protein in an inactive state.

Covalent Binding to Cysteine-12

The cornerstone of this inhibitor class is an electrophilic "warhead," typically an acrylamide, which forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12.[6] This binding occurs within a specific allosteric pocket on the KRAS protein known as the Switch-II pocket (S-IIP).[7] By permanently occupying this pocket and modifying Cys12, the inhibitors prevent the conformational changes required for KRAS to engage with and activate its downstream effectors.[1]

Targeting the Inactive State

Most clinically advanced KRAS G12C inhibitors, including sotorasib and adagrasib, selectively target the inactive, GDP-bound conformation of the protein.[5][8] The S-IIP is accessible in this "off" state, allowing the inhibitor to bind. Once bound, the inhibitor traps KRAS G12C in this inactive conformation, preventing its subsequent activation by GEFs and effectively depleting the pool of active, GTP-bound KRAS G12C.[6]

Modulation of Conformational Equilibrium

KRAS activity is regulated by a dynamic equilibrium between two principal conformations: an inactive state 1 (effector binding deficient) and an active state 2 (effector binding enabled).[9][10] The G12C mutation biases the protein towards the active state 2.[11]

Novel inhibitors, such as BBO-8956, have been shown to be effective against both GDP- and GTP-bound KRAS G12C.[9][10] Studies using ³¹P NMR have demonstrated that the binding of BBO-8956 to GTP-bound KRAS G12C significantly perturbs the conformational equilibrium, inducing a shift from the active state 2 to an inactive state 1 conformation.[9][10][11] In this induced inactive state, the protein is unable to bind to effectors like RAF1, thus blocking downstream signaling even when GTP is bound.[9][10]

Impact on Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, these inhibitors effectively block its ability to activate downstream signaling cascades that drive tumorigenesis.

Inhibition of the MAPK Pathway

The primary consequence of KRAS G12C inhibition is the suppression of the RAF-MEK-ERK (MAPK) pathway.[4] This is evidenced by a significant reduction in the phosphorylation of ERK (pERK), a key downstream node in the cascade. This inhibition leads to decreased cell proliferation and can induce apoptosis.

Effects on the PI3K/AKT/mTOR Pathway

While the MAPK pathway is strongly suppressed, the effect on the PI3K/AKT/mTOR pathway can be more subtle and context-dependent.[3][6] Complete blockade of this pathway may require dual inhibition, as signaling can also be maintained through receptor tyrosine kinase (RTK) inputs.[6]

Quantitative Data Summary

The efficacy and binding characteristics of KRAS G12C inhibitors are quantified through various biochemical and cellular assays.

| Inhibitor | Assay Type | Cell Line / System | Measured Value (IC₅₀ / K_D) | Reference |

| BBO-8956 | ERK Phosphorylation (pERK) | NCI-H358 (NSCLC) | 1 nM (IC₅₀) | [11] |

| ERK Phosphorylation (pERK) | MiaPaCa-2 (Pancreatic) | 3 nM (IC₅₀) | [11] | |

| KRAS G12C-RAF1 RBD Disruption (HTRF) | Biochemical | 5 nM (IC₅₀) | [11] | |

| ARS-853 | Binding Kinetics (Stopped-flow) | Biochemical (KRAS Y137W) | 36.0 ± 0.7 μM (K_D) | [12] |

| AMG 510 | Biochemical Binding | Biochemical | 220 nM (K_D) | [13] |

| MRTX1133 | Biochemical Activity (TR-FRET) | KRAS G12C | 4.91 nM (IC₅₀) | [14][15] |

| Biochemical Activity (TR-FRET) | KRAS G12D | 0.14 nM (IC₅₀) | [14][15] | |

| LC2 (PROTAC) | Protein Degradation | KRAS G12C cells | 1.9 μM (IC₅₀) | [14] |

Table 1: Summary of quantitative data for selected KRAS G12C inhibitors and related compounds.

| KRAS Mutant (GTP-bound) | State 1 Population (%) | State 2 Population (%) | Reference |

| G12C | ~4% | >96% | [11] |

| G12V | ~11% | ~89% | [11] |

Table 2: Conformational state populations of GTP-bound KRAS mutants as determined by ³¹P NMR.

Key Experimental Protocols

The characterization of KRAS G12C inhibitors relies on a suite of specialized biochemical and cell-based assays.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To delineate the populations of state 1 (inactive) and state 2 (active) conformations of KRAS bound to GTP or its analogs.

-

Methodology:

-

Prepare purified, recombinant KRAS G12C protein.

-

Load the protein with GTP or a non-hydrolyzable analog like GppNHp.

-

Acquire ³¹P NMR spectra. The phosphorus atoms in the α, β, and γ positions of the nucleotide give rise to distinct peaks.

-

Identify and integrate the peaks corresponding to state 1 (γ₁) and state 2 (γ₂). The relative area of these peaks reflects the population distribution of the two conformational states.[11]

-

To assess inhibitor effect, titrate the inhibitor (e.g., BBO-8956) into the GTP-bound KRAS G12C sample and monitor the shift in the γ-phosphate peaks, observing the induced formation of an inactive, state 1-like conformation.[11]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Objective: To measure the ability of an inhibitor to disrupt the interaction between KRAS G12C and the RAS-binding domain (RBD) of its effector, RAF1.

-

Methodology:

-

Use recombinant GST-tagged RAF1-RBD and His-tagged KRAS G12C loaded with a non-hydrolyzable GTP analog.

-

Incubate the proteins with an anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2).

-

In the absence of an inhibitor, KRAS-RAF1 binding brings the donor and acceptor into close proximity, resulting in a FRET signal upon excitation.

-

Perform incubations in the presence of serial dilutions of the test inhibitor.

-

An effective inhibitor will disrupt the KRAS-RAF1 interaction, leading to a dose-dependent decrease in the HTRF signal.

-

Calculate the IC₅₀ value from the resulting dose-response curve.[11]

-

Cellular ERK Phosphorylation (pERK) Assay

-

Objective: To determine the functional potency of an inhibitor in a cellular context by measuring its effect on downstream MAPK signaling.

-

Methodology:

-

Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in appropriate multi-well plates.

-

Treat the cells with a range of concentrations of the KRAS G12C inhibitor for a defined period (e.g., 2 hours).

-

Lyse the cells to extract total protein.

-

Quantify the levels of phosphorylated ERK (pERK) and total ERK using an immunoassay method such as Western Blot, ELISA, or an in-cell Western assay.

-

Normalize the pERK signal to the total ERK signal for each concentration.

-

Plot the normalized pERK levels against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[11]

-

Conclusion

KRAS G12C inhibitors represent a landmark achievement in targeting a previously "undruggable" oncoprotein. Their mechanism relies on the covalent modification of the mutant cysteine residue, which traps the protein in an inactive conformation and prevents the activation of downstream oncogenic signaling pathways. Through a combination of sophisticated biochemical and cellular assays, the potency and specific molecular interactions of these inhibitors can be precisely characterized, paving the way for the development of next-generation therapeutics with improved efficacy and the potential to overcome resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

Biochemical Characterization of Purine-Dione KRAS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that, when mutated, is a driver in a significant percentage of human cancers, including lung, colorectal, and pancreatic carcinomas. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at codons G12, G13, and Q61, lock KRAS in a constitutively active state, leading to aberrant downstream signaling and uncontrolled cell proliferation. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined allosteric binding pockets. However, recent breakthroughs have led to the development of inhibitors that can directly target specific KRAS mutants. Among the emerging classes of these inhibitors are molecules based on a purine-dione scaffold. This technical guide provides an in-depth overview of the biochemical characterization of these promising therapeutic agents.

KRAS Signaling Pathways

KRAS, upon activation, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1] Inhibition of KRAS is intended to abrogate the signaling flux through these pathways, thereby halting the pro-cancerous cellular processes.

Quantitative Data Summary of Purine-Dione Based KRAS Inhibitors

The following tables summarize the reported biochemical and cellular activities of representative purine-dione and related purine-based KRAS inhibitors. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Cellular Potency of Purine-Based KRAS G12D Inhibitors

| Compound | Target Cell Line | KRAS Mutation | IC50 (µM) | Citation |

| PU1-1 | AGS | G12D | 4.4 | [2] |

| PU1-1 | SNU1197 | G12D | 4.4 (average) | [2] |

| PU1-1 | AsPC1 | G12D | 4.4 (average) | [2] |

| TH-Z827 | PANC-1 | G12D | 4.4 | [3] |

| TH-Z827 | Panc 04.03 | G12D | 4.7 | [3] |

Table 2: Binding Affinity of Purine-Dione and Related Inhibitors to KRAS Mutants

| Compound | KRAS Mutant | Binding Assay | KD (nM) | Citation |

| MRTX1133 | G12D | SPR | <0.1 | [4] |

| BI-2852 | G12D | SPR | ~10 | [4] |

| ACBI4 (PROTAC) | G12D-GCP | SPR | 161 | [5] |

Key Experimental Protocols for Biochemical Characterization

The comprehensive evaluation of purine-dione KRAS inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Nucleotide Exchange Assays

These assays are crucial for determining if an inhibitor locks KRAS in its inactive, GDP-bound state by preventing the exchange for GTP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

Detailed Protocol: TR-FRET Nucleotide Exchange Assay

-

Reagent Preparation :

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP.

-

Prepare a solution of GDP-loaded KRAS protein (e.g., KRAS G12C or G12D) at a final concentration of 10 nM in assay buffer.

-

Serially dilute the purine-dione inhibitor in DMSO, then further dilute in assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a solution of the guanine nucleotide exchange factor (GEF), such as SOS1, at a final concentration of 50 nM in assay buffer.

-

Prepare a fluorescently labeled GTP analog (e.g., BODIPY-GTP) at a final concentration of 100 nM in assay buffer.

-

-

Assay Procedure :

-

In a 384-well plate, add the diluted inhibitor solutions.

-

Add the GDP-loaded KRAS protein to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence signal using a plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]

-

Binding Assays

Directly measuring the binding affinity (KD) of an inhibitor to the KRAS protein is fundamental. Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are powerful, label-free techniques for this purpose.

Detailed Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization :

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Immobilize biotinylated KRAS protein onto the streptavidin-coated sensor surface.

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

-

-

Binding Analysis :

-

Prepare a series of dilutions of the purine-dione inhibitor in a running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

-

Inject the inhibitor solutions over the KRAS-immobilized surface at a constant flow rate.

-

Monitor the change in the refractive index (response units) in real-time to measure association and dissociation.

-

Regenerate the sensor surface between injections with a mild regeneration solution if necessary.

-

-

Data Analysis :

Cellular Assays

To confirm that the biochemical activity translates to a cellular context, it is essential to assess the inhibitor's effect on KRAS downstream signaling and cell viability.

Detailed Protocol: Western Blotting for Downstream Signaling

-

Cell Treatment and Lysis :

-

Plate KRAS-mutant cancer cells (e.g., AGS, PANC-1) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the purine-dione inhibitor for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis :

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting :

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis :

Cell Viability Assay (e.g., WST-1 or CellTiter-Glo®)

-

Cell Seeding and Treatment :

-

Seed KRAS-mutant cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of the purine-dione inhibitor for 72 hours.

-

-

Viability Measurement :

-

Add the viability reagent (e.g., WST-1 or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for WST-1, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis :

-

Normalize the readings to the vehicle control (DMSO) to calculate the percentage of cell viability.

-

Plot the percentage of viability against the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[1]

-

Conclusion

The biochemical characterization of purine-dione KRAS inhibitors requires a multi-faceted approach, combining enzymatic, biophysical, and cellular assays. The protocols outlined in this guide provide a robust framework for assessing the potency, binding kinetics, and mechanism of action of this emerging class of compounds. Rigorous and standardized characterization is paramount for the successful development of these inhibitors into effective cancer therapeutics. As research in this area continues to evolve, these foundational techniques will remain critical in the identification and optimization of the next generation of KRAS-targeted drugs.

References

- 1. WO2021252339A1 - Substituted purine-2,6-dione compounds as kras inhibitors - Google Patents [patents.google.com]

- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Structural Biology of KRAS Inhibitor BI-2852: A Technical Guide

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene are among the most frequent in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas, making it a prime target for therapeutic intervention.[2][3] The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, has been a focus of drug development, leading to the approval of covalent inhibitors that specifically target the mutant cysteine in the inactive, GDP-bound state.

This technical guide focuses on the structural biology of a distinct class of KRAS inhibitor, exemplified by BI-2852 . While the query specified "inhibitor 31", literature searches point towards BI-2852, which has been described as such in relevant publications.[4] BI-2852 is a potent, non-covalent, pan-KRAS inhibitor that binds to a novel pocket between the switch I (SI) and switch II (SII) regions of the protein.[5][6] This mechanism is distinct from the covalent KRAS G12C inhibitors, as it targets both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS, irrespective of the G12C mutation.[3][5] This guide provides an in-depth overview of the binding mechanism, quantitative interaction data, and experimental methodologies used to characterize the binding of BI-2852 to KRAS.

Mechanism of Action and Binding Characteristics

BI-2852 binds with nanomolar affinity to a previously deemed "undruggable" pocket located between the switch I and switch II regions of KRAS.[5][6] This binding site is present in both the GDP-bound (inactive) and GTP-bound (active) conformational states of the protein.[6] By occupying this critical pocket, BI-2852 sterically hinders the protein-protein interactions necessary for KRAS function.

Specifically, the binding of BI-2852 has been shown to block the interaction of KRAS with:

-

Guanine Nucleotide Exchange Factors (GEFs) , such as SOS1, which promote the exchange of GDP for GTP to activate KRAS.[3][6]

-

GTPase Activating Proteins (GAPs) , which enhance the intrinsic GTPase activity of KRAS to return it to the inactive state.[3][5]

-

Downstream Effector Proteins , such as RAF kinases and PI3Kα, which propagate the signal transduction cascade leading to cell proliferation.[2][6]

A notable and distinct aspect of BI-2852's mechanism is its ability to induce the formation of a nonfunctional dimer of KRAS.[7][8] Structural analysis and biophysical experiments, such as size exclusion chromatography and native mass spectrometry, have confirmed that two molecules of BI-2852 can stabilize a KRAS dimer, which is thought to be inhibitory by occluding the effector binding site.[8][9]

Quantitative Data on BI-2852 Binding and Inhibition

The interaction of BI-2852 with various forms of KRAS and its inhibitory effects on downstream signaling have been quantified using several biophysical and cellular assays. The key quantitative data are summarized in the table below.

| Parameter | KRAS Variant | Value | Method | Reference |

| Binding Affinity (Kd) | ||||

| GCP-KRAS G12D | 740 nM | ITC | [2][10] | |

| GDP-KRAS G12D | 2.0 µM | ITC | [10] | |

| GCP-KRAS WT | 7.5 µM | ITC | [10] | |

| Monomeric KRAS | 22 µM | SPR | [8] | |

| Inhibitory Concentration (IC50) | ||||

| GTP-KRAS G12D :: SOS1 | 490 nM | AlphaScreen | [2][10] | |

| GTP-KRAS G12D :: CRAF | 770 nM | AlphaScreen | [2] | |

| GTP-KRAS G12D :: PI3Kα | 500 nM | AlphaScreen | [2] | |

| Cellular Activity (EC50) | ||||

| pERK Inhibition | NCI-H358 (KRAS mutant) | 5.8 µM | Cell-based assay | [2][10] |

*GCP is a non-hydrolyzable GTP analog.

Structural Insights from X-ray Crystallography

The atomic details of the interaction between BI-2852 and KRAS have been elucidated through X-ray crystallography. The crystal structure of KRAS G12D in complex with BI-2852 and the GTP analog GppNHp has been solved to a resolution of 1.65 Å (PDB ID: 6GJ8).[11] A structure with GDP-bound KRAS G12D is also available (PDB ID: 6ZL5).[12]

These structures reveal that BI-2852 settles into a groove formed by the switch I and switch II loops. Key residues involved in the interaction include those from the α2-helix and the β1-β3 sheets, such as Lys5, Leu6, Val7, Glu37, Ser39, Asp54, Leu56, Gln70, Tyr71, Thr74, and Gly75.[13] The N-benzylindole moiety of BI-2852 was observed to fold back on itself, displacing several water molecules within the binding pocket.[13] This detailed structural information was instrumental in the structure-based design of BI-2852 and provides a blueprint for the development of future pan-KRAS inhibitors targeting this allosteric site.[6][13]

Experimental Protocols

The characterization of the binding of inhibitors like BI-2852 to KRAS involves a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Protein Preparation: Express and purify the desired KRAS construct (e.g., KRAS G12C, residues 1-169) loaded with a non-hydrolyzable GTP analog like GppNHp or GDP. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2).

-

Inhibitor Preparation: Dissolve BI-2852 in 100% DMSO to create a high-concentration stock solution. Further dilute the inhibitor into the final ITC buffer to the desired concentration, ensuring the final DMSO concentration is matched in the protein solution (typically <5%).

-

ITC Experiment:

-

Load the KRAS protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the BI-2852 solution (e.g., 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis: Integrate the heat-change peaks for each injection and subtract the heat of dilution (determined from a control experiment injecting inhibitor into buffer). Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

SOS1-mediated Nucleotide Exchange Assay (AlphaScreen)

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on KRAS, which is a key step in KRAS activation.[14][15]

Protocol:

-

Reagent Preparation:

-

Prepare GDP-loaded His-tagged KRAS G12C.

-

Prepare GST-tagged cRAF-RBD (RAS binding domain).

-

Prepare the catalytic domain of SOS1.

-

Assay Buffer: A suitable buffer such as 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100, and 1 mM DTT.

-

-

Assay Procedure (384-well plate format):

-

Add the test inhibitor (BI-2852) at various concentrations to the wells.

-

Add GDP-loaded His-KRAS G12C to the wells and incubate with the inhibitor for a defined period (e.g., 30 minutes at room temperature).

-

Initiate the exchange reaction by adding a mixture of SOS1 and GTP.

-

Allow the nucleotide exchange to proceed for a set time (e.g., 60 minutes).

-

Add GST-cRAF-RBD to the wells. The amount of GTP-bound KRAS will determine the extent of binding to cRAF-RBD.

-

Add AlphaLISA anti-His Acceptor beads and AlphaLISA Glutathione Donor beads.

-

Incubate in the dark for 60 minutes.

-

-

Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of KRAS-GTP formed.

-

Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography

This technique provides high-resolution structural information of the protein-inhibitor complex.

Protocol:

-

Protein-Inhibitor Complex Formation: Incubate purified, concentrated KRAS G12C (loaded with GDP or a non-hydrolyzable GTP analog) with a molar excess of BI-2852 (e.g., 3-5 fold molar excess) for several hours on ice.

-

Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (different precipitants, pH, salts, and additives). Set up crystallization plates with drops containing a 1:1 ratio of the protein-inhibitor complex and the reservoir solution.

-

Crystal Optimization: Optimize the initial hit conditions by varying the concentration of the precipitant, protein, and inhibitor, as well as the temperature, to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals (if necessary) and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known KRAS structure as a search model. Build the inhibitor into the electron density map and refine the model to obtain the final high-resolution structure of the KRAS:BI-2852 complex.[11][12]

Visualizations

KRAS Signaling Pathway and Inhibition by BI-2852

Caption: The KRAS signaling pathway is initiated by GEFs like SOS1, leading to active KRAS-GTP, which engages effectors like RAF and PI3K. BI-2852 inhibits multiple nodes in this pathway.

Mechanism of Action of BI-2852

Caption: BI-2852 binds to the switch I/II pocket of KRAS, blocking interactions with GEFs, GAPs, and effectors, and inducing the formation of a non-functional dimer.

Experimental Workflow for BI-2852 Characterization

Caption: A typical workflow for characterizing a KRAS inhibitor like BI-2852 involves a combination of biochemical, biophysical, structural, and cellular assays.

References

- 1. revvity.com [revvity.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Pardon Our Interruption [opnme.com]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the In Vitro Potency of KRAS G12C Inhibitors

Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "KRAS G12C inhibitor 31." This guide, therefore, presents a comprehensive overview of the in vitro potency of well-characterized, representative KRAS G12C inhibitors based on available research, which can be considered analogous to the requested information for a hypothetical "inhibitor 31."

This technical whitepaper provides a detailed examination of the in vitro potency of covalent inhibitors targeting the KRAS G12C mutation. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers quantitative potency data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Core Concepts of KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, which triggers downstream pathways like the MAPK and PI3K-AKT-mTOR cascades, promoting cell proliferation and survival.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state.[2]

KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue.[3][4] This covalent modification typically occurs when the protein is in its inactive, GDP-bound state, trapping it in this conformation and preventing its activation.[3][5][6] This inhibition blocks downstream signaling and impedes tumor growth.[7]

Quantitative In Vitro Potency Data

The in vitro potency of KRAS G12C inhibitors is assessed through a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for several representative inhibitors.

Table 1: Biochemical Potency of Representative KRAS G12C Inhibitors

| Inhibitor Name (Analog) | Assay Type | Target | Parameter | Value (nM) |

| MRTX1133 | TR-FRET Activity | KRAS G12C | IC50 | 4.91 |

| AMG510 (Sotorasib) | TR-FRET Activity | KRAS G12C | IC50 | >20,000 |

| BBO-8956 | HTRF | KRAS G12C-GppNHp | IC50 | 57 |

| BBO-8956 | HTRF | KRAS G12C-GTP | IC50 | 411 |

| AZD4625 | Functional Activity | GDP bound-KRAS G12C | IC50 | 0.003 µM (3 nM) |

Data sourced from multiple studies.[6][8][9][10]

Table 2: Cellular Potency of Representative KRAS G12C Inhibitors

| Inhibitor Name (Analog) | Cell Line | Assay Type | Parameter | Value (nM) |

| MRTX849 (Adagrasib) | MIA PaCa-2 (2D) | Cell Viability | IC50 | 10 - 973 (range) |

| MRTX849 (Adagrasib) | Various G12C lines (3D) | Cell Viability | IC50 | 0.2 - 1042 (range) |

| Compound A | MiaPaCa2 | Cell Viability | IC50 | 4 |

| Compound A | H358 | Cell Viability | IC50 | 6 |

| Compound A | H358 (7-day) | Cell Proliferation | Potency | 8 |

Data compiled from various preclinical studies.[11][12]

Mandatory Visualizations

KRAS G12C Signaling Pathway and Inhibition

Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.

In Vitro Potency Assessment Workflow

Caption: General experimental workflow for in vitro potency assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are protocols for key experiments cited in the literature for characterizing KRAS G12C inhibitors.

Biochemical Competitive Binding Assays

These assays quantify the binding affinity (e.g., KD) of an inhibitor to the KRAS protein.

-

Principle: A DNA-tagged KRAS protein (e.g., KRAS G12C fused to an NFκB DNA-binding domain) is incubated with a capture ligand immobilized on magnetic beads.[13] The test inhibitor is added in various concentrations to compete with the capture ligand for binding to the KRAS protein. The amount of KRAS protein bound to the beads is quantified using qPCR of the DNA tag.

-

Protocol Outline:

-

Prepare cell extracts containing the DNA-tagged KRAS G12C protein.[13]

-

Incubate the protein extract with a concentration series of the test inhibitor.

-

Add magnetic beads coated with a KRAS switch II pocket capture ligand.

-

Allow the binding to reach equilibrium.

-

Wash the beads to remove unbound protein.

-

Elute the bound protein or directly perform qPCR on the bead-bound DNA tags to quantify the amount of captured KRAS protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is often used to measure the inhibition of nucleotide exchange, a key step in KRAS activation.

-

Principle: This assay measures the displacement of a fluorescently labeled GTP analog from the KRAS protein. Inhibition of the interaction between KRAS and a guanine nucleotide exchange factor (GEF), such as SOS1, by the test compound results in a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant KRAS G12C protein is incubated with a fluorescent GTP analog.

-

The GEF protein (e.g., SOS1) is added to catalyze the nucleotide exchange.

-

The test inhibitor is added at various concentrations.

-

The reaction is incubated to allow for nucleotide exchange and inhibitor binding.

-

The TR-FRET signal is measured using a plate reader.

-

The IC50 value, representing the concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity, is determined from the dose-response curve.[9][10]

-

Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®)

These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12C mutation.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

-

Protocol Outline:

-

Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates.[14]

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified period (e.g., 72-96 hours).[14]

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate to lyse the cells and stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Plot the dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[12]

-

Western Blot Analysis for Pathway Modulation

This technique is used to assess whether the inhibitor successfully blocks the downstream signaling cascade activated by KRAS.

-

Principle: Western blotting detects specific proteins in a cell lysate. By using antibodies against the phosphorylated (active) forms of downstream proteins like ERK (pERK), one can determine if the inhibitor is blocking the signaling pathway.

-

Protocol Outline:

-

Treat KRAS G12C mutant cells with the inhibitor at various concentrations or for different durations.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for pERK, total ERK, and a loading control (e.g., actin).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A reduction in the pERK signal relative to total ERK indicates successful pathway inhibition.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aacrjournals.org [aacrjournals.org]

In-Depth Technical Analysis of KRAS G12C Inhibitor from Patent WO2021252339A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the KRAS G12C inhibitors disclosed in patent WO2021252339A1, with a primary focus on the lead compound, designated as "KRAS G12C inhibitor 31" (Compound 1). This document summarizes the core quantitative data, provides detailed experimental methodologies for key biological assays, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The patent discloses several substituted purine-2,6-dione compounds as inhibitors of the KRAS G12C mutant protein. The inhibitory activities of these compounds were evaluated using biochemical and cellular assays. The key quantitative data for representative compounds are summarized below.

| Compound ID | Example No. | KRAS G12C Biochemical IC50 (nM) | NCI-H358 Cell-Based p-ERK IC50 (nM) |

| KRAS G12C inhibitor 31 | 1 | 1.2 | 3.5 |

| KRAS G12C inhibitor 30 | 2 | 2.5 | 8.1 |

| KRAS G12C inhibitor 29 | 3 | 4.8 | 15.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the patent are provided below to facilitate reproducibility and further investigation.

Biochemical Assay: KRAS G12C (GDP) SOS1-Mediated Nucleotide Exchange Assay

This assay quantifies the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation, which is catalyzed by the guanine nucleotide exchange factor SOS1.

Materials:

-

KRAS G12C protein (amino acids 1-169)

-

SOS1 protein (catalytic domain, amino acids 564-1049)

-

BODIPY-FL-GTP (fluorescently labeled GTP)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

-

Test Compounds

Protocol:

-

A solution of KRAS G12C protein (final concentration 50 nM) and SOS1 protein (final concentration 10 nM) is prepared in the assay buffer.

-

The test compound is added to the protein solution at various concentrations and incubated for 60 minutes at room temperature to allow for covalent binding to the Cysteine-12 residue of KRAS G12C.

-

The nucleotide exchange reaction is initiated by the addition of BODIPY-FL-GTP (final concentration 200 nM).

-

The fluorescence polarization is measured every 30 seconds for 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The rate of nucleotide exchange is calculated from the initial linear portion of the fluorescence polarization versus time curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay: NCI-H358 Phospho-ERK (p-ERK) AlphaLISA Assay

This assay measures the phosphorylation of ERK (a downstream effector in the KRAS signaling pathway) in the NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation. Inhibition of KRAS G12C is expected to decrease the levels of phosphorylated ERK.

Materials:

-

NCI-H358 cells

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)

-

Lysis Buffer

-

AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit

-

Test Compounds

Protocol:

-

NCI-H358 cells are seeded in 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.

-

The cell culture medium is replaced with a serum-free medium, and the cells are incubated for 24 hours to synchronize them and reduce basal signaling.

-

The cells are then treated with various concentrations of the test compound for 2 hours.

-

Following treatment, the cells are lysed according to the manufacturer's protocol for the AlphaLISA kit.

-

The cell lysates are transferred to a 384-well plate, and the AlphaLISA acceptor and donor beads are added.

-

The plate is incubated in the dark at room temperature for 2 hours.

-

The AlphaLISA signal is read on an EnVision® plate reader.

-

IC50 values are calculated by plotting the percentage of p-ERK inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic model.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Caption: Workflow for the KRAS G12C Biochemical Assay.

Caption: Workflow for the NCI-H358 Cell-Based p-ERK Assay.

Biophysical Assays for Characterizing KRAS G12C Inhibitor Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes like cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, particularly in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.

The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C in its inactive, GDP-bound state has marked a paradigm shift in cancer therapy. These inhibitors, such as sotorasib and adagrasib, prevent the protein from being activated, thereby blocking downstream oncogenic signaling.

Understanding the kinetic parameters of these inhibitors is paramount for optimizing their efficacy and selectivity. The kinetic profile of a covalent inhibitor is typically described by a two-step mechanism: first, the reversible formation of a non-covalent complex (characterized by the inhibition constant, Ki), followed by the irreversible formation of a covalent bond (characterized by the inactivation rate constant, kinact). The overall potency is often expressed as the second-order rate constant, kinact/Ki. This guide provides an in-depth overview of the core biophysical assays used to determine these critical kinetic parameters.

KRAS G12C Signaling Pathway

KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), like Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state. The G12C mutation impairs GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active state. Active, GTP-bound KRAS engages with downstream effector proteins, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades, which drive tumor cell proliferation and survival.[1] KRAS G12C inhibitors bind to the inactive, GDP-state, preventing GEF-mediated activation and subsequent downstream signaling.

Core Biophysical Assays and Kinetic Data

A variety of biophysical techniques are employed to measure the distinct kinetic parameters of KRAS G12C inhibitors. Each assay offers unique advantages in terms of throughput, resolution, and the specific parameters it can measure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful, label-free technique for directly observing the covalent modification of KRAS G12C. By measuring the mass shift upon inhibitor binding, it allows for the quantification of the unmodified protein and the protein-inhibitor adduct over time. This method is particularly well-suited for determining the overall second-order rate constant (kinact/Ki) in a high-throughput manner.[2][3]

Table 1: Kinetic Parameters for KRAS G12C Inhibitors Determined by Mass Spectrometry

| Inhibitor | kinact/KI (M-1s-1) | kinact (s-1) | KI (µM) | Reference |

| Adagrasib (MRTX849) | 35,000 | 0.13 | 3.7 | [4] |

| AMG 510 (Sotorasib) | 9,900 | - | - | [4][5] |

| ARS-1620 | 1,100 | - | - | [4][5] |

| ARS-853 | 76 | - | - | [5] |

Note: '-' indicates data not reported in the cited source. Values are often determined under specific experimental conditions and may vary.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions.[6] One interactant (e.g., biotinylated KRAS G12C) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. Binding events are detected as a change in the refractive index. SPR can determine the reversible binding affinity (KD) and the individual association (kon) and dissociation (koff) rate constants.[7] For covalent inhibitors, specialized SPR methodologies can be used to resolve all three fundamental kinetic rate constants: kon, koff, and kinact.[8]

Table 2: Kinetic Parameters for KRAS G12C Inhibitors Determined by Surface Plasmon Resonance

| Inhibitor / Compound | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference |

| BI-2852 (non-covalent) | 12 | 1.1 x 106 | 0.013 | [7] |

| MRTX1133 (G12D inhibitor) | 0.28 | 3.0 x 106 | 8.5 x 10-4 | [7] |

| Compound A (covalent) | - | 2.2 x 105 | 1.27 | [8] |

Note: Data for different inhibitors and assay types are presented to illustrate the range of parameters measured. Direct comparison requires identical experimental conditions.

Stopped-Flow Fluorescence Spectroscopy

This technique allows for the measurement of rapid kinetic processes that occur on the millisecond timescale.[9] By mixing a fluorescently labeled KRAS G12C variant with an inhibitor, changes in fluorescence upon binding and covalent modification can be monitored.[10] This method can distinguish the initial rapid, reversible binding event from the slower, pH-dependent covalent ligation step, providing estimates for both Kd (approximating Ki) and kinact.[11][12]

Table 3: Kinetic Parameters for KRAS G12C Inhibitors Determined by Stopped-Flow Fluorescence

| Inhibitor | Parameter | Value | Conditions | Reference |

| ARS-853 | Kd | 36.0 ± 0.7 µM | 5°C | [10][12] |

| ARS-853 | kinact/Ki | 2,770 M-1s-1 | 20°C, pH 8.6 | [10] |

| AMG 510 | kinact/Ki | 14,000 M-1s-1 | 20°C, pH 8.6 | [10] |

Cellular Target Engagement and Functional Assays

While biochemical assays are crucial for determining intrinsic binding kinetics, cellular assays are essential to confirm target engagement and functional effects in a physiological context.

-

NanoBRET™ Target Engagement Assay: This live-cell assay measures the apparent affinity of an inhibitor by its ability to compete with a fluorescent tracer that reversibly binds to a NanoLuc® luciferase-tagged KRAS G12C. It provides a quantitative measure of compound affinity and occupancy in living cells.[13][14][15]

-

Time-Resolved FRET (TR-FRET): These assays are often used in high-throughput screening. One common format monitors the inhibitor's ability to disrupt the SOS1-mediated nucleotide exchange from GDP to GTP.[16][17] Another format measures the disruption of the interaction between active, GTP-bound KRAS and the Ras-binding domain (RBD) of its effector, cRAF.[16]

Table 4: Cellular Affinity (IC50) of KRAS G12C Inhibitors Determined by NanoBRET

| Inhibitor | Apparent Affinity (IC50, nM) | Cell Line | Reference |

| Sotorasib (AMG 510) | 11 | HEK293 | |

| Adagrasib (MRTX849) | 1.8 | HEK293 | |

| BI-2852 (non-covalent) | 26 | HEK293 |